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molecular formula C28H54O6 B8767224 Butanedioic acid, 2,3-dihydroxy-, didodecyl ester CAS No. 176035-22-6

Butanedioic acid, 2,3-dihydroxy-, didodecyl ester

Cat. No. B8767224
M. Wt: 486.7 g/mol
InChI Key: XDQOYCJMMFRBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05496681

Procedure details

In a 2 l three-necked flask equipped with a condenser and a stirring device, 372.7 g (2 mol) of dodecanol, 150.1 g (1 mol) of tartaric acid, 500 ml of toluene and 17.2 g (0.1 mol) of p-toluenesulfonic acid were placed, heated to 150° C. and reacted for 12 hours as azeotropic dehydration was run under refluxing toluene. The reaction solution was cooled to room temperature, and the toluene was distilled away under reduced pressure. The thus obtained oily material was submitted to chromatographic separation and purification on a column of silica gel (eluent: ethylacetate/hexane=1/1) to give 377.7 g of the intended compound as a colorless transparent liquid (yield: 77.6%).
Quantity
372.7 g
Type
reactant
Reaction Step One
Quantity
150.1 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
77.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14]([OH:23])(=[O:22])[CH:15]([CH:17]([C:19]([OH:21])=O)[OH:18])[OH:16].[C:24]1([CH3:34])[CH:29]=[CH:28][C:27](S(O)(=O)=O)=[CH:26][CH:25]=1>C1(C)C=CC=CC=1>[C:14]([O:23][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:24][CH3:34])(=[O:22])[CH:15]([CH:17]([C:19]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:21])[OH:18])[OH:16]

Inputs

Step One
Name
Quantity
372.7 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Step Two
Name
Quantity
150.1 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Three
Name
Quantity
17.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 l three-necked flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
reacted for 12 hours as azeotropic dehydration
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus obtained oily material was submitted to chromatographic separation and purification on a column of silica gel (eluent: ethylacetate/hexane=1/1)

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)OCCCCCCCCCCCC)(=O)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 377.7 g
YIELD: PERCENTYIELD 77.6%
YIELD: CALCULATEDPERCENTYIELD 776%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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